N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylpyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide typically involves the reaction of 3-fluoroaniline with 5-methyl-1-phenylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-(3-bromophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide: Contains a bromine atom instead of a fluorine atom, leading to variations in reactivity and potency.
N-(3-methylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide: Substitution with a methyl group instead of a fluorine atom, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
CAS No. |
955963-91-4 |
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Molecular Formula |
C17H14FN3O |
Molecular Weight |
295.31g/mol |
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14FN3O/c1-12-16(11-19-21(12)15-8-3-2-4-9-15)17(22)20-14-7-5-6-13(18)10-14/h2-11H,1H3,(H,20,22) |
InChI Key |
ISKJTOOAQYLOCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
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